3,4-Dimethylpiperidine-1-carboximidamide
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Overview
Description
3,4-Dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C₈H₁₇N₃ It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups at the 3 and 4 positions of the piperidine ring and a carboximidamide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpiperidine-1-carboximidamide typically involves the reaction of 3,4-dimethylpiperidine with cyanamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpiperidine-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3,4-Dimethylpiperidine-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the methyl and carboximidamide groups.
3,4-Dimethylpiperidine: Similar to 3,4-Dimethylpiperidine-1-carboximidamide but without the carboximidamide group.
1-Carboximidamidepiperidine: Similar but without the methyl groups at the 3 and 4 positions.
Uniqueness
This compound is unique due to the presence of both the methyl groups and the carboximidamide group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H17N3 |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,4-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3/c1-6-3-4-11(8(9)10)5-7(6)2/h6-7H,3-5H2,1-2H3,(H3,9,10) |
InChI Key |
IYFCADLJODXXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1C)C(=N)N |
Origin of Product |
United States |
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